molecular formula C16H14O5 B122524 5-O-Methylnaringenin CAS No. 61775-19-7

5-O-Methylnaringenin

Cat. No. B122524
CAS RN: 61775-19-7
M. Wt: 286.28 g/mol
InChI Key: CWZLMWSCLBFCBY-ZDUSSCGKSA-N
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Description

5-O-Methylnaringenin is a flavonoid compound . It is a marker, and reduced MS detection of 5-O-methylnaringenin indicated that nifedipine may preferably remove a proton from the 5-position OH group in the A ring of the flavonoid skeleton .


Molecular Structure Analysis

The molecular formula of 5-O-Methylnaringenin is C16H14O5 . The molecular weight is 286.28 g/mol . The IUPAC name is (2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-2,3-dihydrochromen-4-one .


Physical And Chemical Properties Analysis

5-O-Methylnaringenin has a molecular weight of 286.28 g/mol . It has a XLogP3-AA value of 2.2, indicating its lipophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors .

Scientific Research Applications

Anti-Inflammatory Properties

Research indicates that 7-O-Methylnaringenin, a compound closely related to 5-O-Methylnaringenin, exhibits significant anti-inflammatory effects. A study conducted on lipopolysaccharide-stimulated RAW 264.7 macrophages found that this compound could downregulate various inflammatory cytokines, including tumor necrosis factor (TNF-α), interleukin (IL-6), and interleukin (IL-1β). It also modulates inflammatory responses by blocking NF-қB, ERK1/2, and JNK/MAPKs activation, suggesting potential therapeutic applications in inflammation-related conditions (Soromou et al., 2012).

Metabolism and Structural Modifications

Another aspect of 5-O-Methylnaringenin research focuses on its metabolism and structural modifications. Cunninghamella elegans, a fungus, was found to convert 7-O-methylnaringenin (sakuranetin) to naringenin and its sulfated derivatives, showing the metabolic pathways and structural alterations these flavonoids can undergo (Ibrahim et al., 2003).

Synthesis and Chemical Studies

The synthesis of compounds like 6-C-methylnaringenin and its derivatives has been a subject of research, highlighting the chemical processes involved in producing these compounds and their potential biological activities (Jain et al., 1969).

Biological Activities

Studies have also explored the biological activities of naringenin derivatives, including methylnaringenin and acetylnaringenin, in relation to their potential anti-tumor effects. However, specific derivatives like 7,4′-dimethylnaringenin were found to have no significant anti-tumor activity (Zhang Lin, 2010).

Antimicrobial and Antimalarial Activities

7-O-Methylnaringenin has shown weak antimicrobial activity against a range of pathogens, including Candida albicans and Staphylococcus aureus. It also exhibited moderate antimalarial activity against Plasmodium falciparum, suggesting potential use in treating infections (Ahmed et al., 2001).

Impact on Insect Behavior

Research into the effects of naringenin derivatives on insect behavior, specifically the probing behavior of Myzus persicae, has been conducted. This research could lead to the development of crop protection agents based on these compounds (Stec et al., 2020).

Safety And Hazards

5-O-Methylnaringenin should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-14-6-11(18)7-15-16(14)12(19)8-13(21-15)9-2-4-10(17)5-3-9/h2-7,13,17-18H,8H2,1H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZLMWSCLBFCBY-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1C(=O)C[C@H](O2)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90977353
Record name 7-Hydroxy-2-(4-hydroxyphenyl)-5-methoxy-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-O-Methylnaringenin

CAS RN

61775-19-7
Record name 5-O-Methylnaringenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061775197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-2-(4-hydroxyphenyl)-5-methoxy-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61775-19-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
HN Nguyen, M Tanaka… - Journal of Mass …, 2016 - Wiley Online Library
… Reduced MS detection of 5-O-methylnaringenin indicated that nifedipine may preferably remove a proton from the 5-position OH group in the A ring of the flavonoid skeleton. The …
J Kozłowska, B Potaniec, B Żarowska, M Anioł - Molecules, 2017 - mdpi.com
… In particular, 5-O-methylnaringenin, 7,4′-di-O-methylnaringenin and sakuranetin (7-O-methylnaringenin) (Figure 1) were isolated from Cordia globosa, Echiochilon fruticosum, …
Number of citations: 44 www.mdpi.com
A Duda-Madej, J Kozłowska, P Krzyżek, M Anioł… - Molecules, 2020 - mdpi.com
… are also found in rice leaves, eg, sakuranetin (7-O-methylnaringenin) [25], or plants from the Boraginaceae family, eg, 7,4′-di-O-methylnaringenin and 5-O-methylnaringenin [26]. Due …
Number of citations: 16 www.mdpi.com
C Förster, J Gershenzon, TG Köllner - Molecules, 2022 - mdpi.com
… methyl groups are highlighted in red (5-O-methylnaringenin and 5-O-methylkaempferol), … methyl groups are highlighted in red (5-O-methylnaringenin and 5-O-methylkaempferol), blue (…
Number of citations: 3 www.mdpi.com
C Förster, V Handrick, Y Ding, Y Nakamura… - Plant …, 2022 - academic.oup.com
Fungal infection of grasses, including rice (Oryza sativa), sorghum (Sorghum bicolor), and barley (Hordeum vulgare), induces the formation and accumulation of flavonoid phytoalexins. …
Number of citations: 26 academic.oup.com
S Kadota, Y Tezuka, J Prasain… - Current Topics in …, 2003 - ingentaconnect.com
… Another conclusion drawn from Table 2 is that helichrysetin (47, a chalcone) is a better inhibitor of NO production than 5-O-methylnaringenin (48, a flavanone) and accordingly, the …
Number of citations: 76 www.ingentaconnect.com
A Duda-Madej, J Stecko, J Sobieraj, N Szymańska… - Antibiotics, 2022 - mdpi.com
… O-alkyl derivatives of naringenin also occur naturally in plants of the Boraginaceae family, eg, 5-O-methylnaringenin, 7,4′-di-O-methylnaringenin, 7-O-methylnaringenin (sakuranetin) …
Number of citations: 15 www.mdpi.com
WG Wright - Journal of the Chemical Society, Perkin Transactions 1, 1976 - pubs.rsc.org
… Extraction of the aqueous residue with ether gave 5-O-methylnaringenin (2 mg), mp 265" (from ether) (Found: C, 67.2; H, 5.0%; A!?+, 286. C16H1405 requires C, 67.1; H, 4.9%; M , 286), …
Number of citations: 11 pubs.rsc.org
M Aritomi, T Kawasaki - Chemical and Pharmaceutical Bulletin, 1974 - jstage.jst.go.jp
Besides luteolin 4'-D-glucoside (I) and luteolin (II), a chalcone glycoside (III), C 22 H 24 O 10· 1 1/2 H 2 O, mp 199-200,[α] 30 D-85.2 (methanol), ultraviolet spectrum (UV) λ EtOH max …
Number of citations: 22 www.jstage.jst.go.jp
Y Tezuka, MB Gewali, MS Ali… - Journal of natural …, 2001 - ACS Publications
… are assumed to be formed from deoxycalyxin A (1) or calyxin E (16), which would be derived from 1,2-dihydro-1,7-bis(de-O-methyl)curcumin and helichrysetin or 5-O-methylnaringenin, …
Number of citations: 83 pubs.acs.org

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